molecular formula C12H14N2 B13824578 5,8-Methanoquinoxaline,2,3,5,8-tetrahydro-9-(1-methylethylidene)-(9CI)

5,8-Methanoquinoxaline,2,3,5,8-tetrahydro-9-(1-methylethylidene)-(9CI)

Cat. No.: B13824578
M. Wt: 186.25 g/mol
InChI Key: HBJUHDPZPOZMHM-UHFFFAOYSA-N
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Description

5,8-Methanoquinoxaline,2,3,5,8-tetrahydro-9-(1-methylethylidene)-(9CI) is a complex organic compound with a unique structure that includes a quinoxaline core

Preparation Methods

The synthesis of 5,8-Methanoquinoxaline,2,3,5,8-tetrahydro-9-(1-methylethylidene)-(9CI) typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic routes often include the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Methano Bridge Formation:

    Isopropylidene Group Introduction:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5,8-Methanoquinoxaline,2,3,5,8-tetrahydro-9-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.

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Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

11-propan-2-ylidene-3,6-diazatricyclo[6.2.1.02,7]undeca-2,6,9-triene

InChI

InChI=1S/C12H14N2/c1-7(2)10-8-3-4-9(10)12-11(8)13-5-6-14-12/h3-4,8-9H,5-6H2,1-2H3

InChI Key

HBJUHDPZPOZMHM-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3=NCCN=C23)C

Origin of Product

United States

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